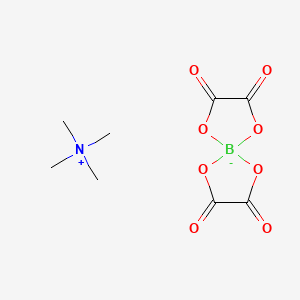
Ceramides
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid joined by an amide bond . They are found in high concentrations within the cell membrane of eukaryotic cells as they are component lipids that make up sphingomyelin, one of the major lipids in the lipid bilayer . Contrary to previous assumptions that this compound and other sphingolipids found in cell membrane were purely supporting structural elements, ceramide can participate in a variety of cellular signaling .
Synthesis Analysis
There are three major pathways of ceramide generation . First, the sphingomyelinase pathway uses an enzyme to break down sphingomyelin in the cell membrane and release ceramide . Second, the de novo pathway creates ceramide from less complex molecules . Third, in the “salvage” pathway, sphingolipids that are broken down into sphingosine are reused by reacylation to form ceramide .Molecular Structure Analysis
This compound are made of one long-chain base and one fatty acid, their chemical structure is defined when the pattern of each of these constituents is determined . A complete knowledge of the ceramide pool is reached only after identification of all the molecular species forming this pool .Chemical Reactions Analysis
Ceramide production is complex and involves at least three pathways . Biosynthesis de novo takes place in the endoplasmic reticulum with palmitoyl-CoA and serine as the precursors for an intermediate form of long-chain base component, sphinganine, which is then converted to ceramide .Physical And Chemical Properties Analysis
This compound exhibit a number of unique physical properties, particularly in mixtures with phospholipids . They are extremely hydrophobic and thus cannot exist in suspension in aqueous media . They increase the molecular order (rigidity) of phospholipids in membranes .Mécanisme D'action
Safety and Hazards
Ceramide 3 is used mainly as a moisturizer in various cosmetic products . Although several safety studies on formulations containing pseudo-ceramide or ceramide have been conducted at the preclinical and clinical levels for regulatory approval, no studies have evaluated the systemic toxicity of ceramide 3 .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ceramides involves the condensation of a fatty acid with sphingosine, followed by the addition of a polar head group. The polar head group can be added either before or after the condensation step, depending on the desired end product.", "Starting Materials": [ "Fatty acid", "Sphingosine", "Polar head group precursor" ], "Reaction": [ "1. Activation of the carboxylic acid group of the fatty acid with a coupling reagent such as DCC or EDC", "2. Addition of sphingosine to the activated fatty acid to form an amide bond", "3. Addition of a polar head group precursor to the amide-linked fatty acid and sphingosine", "4. Deacylation of the amide-linked fatty acid and sphingosine to remove the fatty acid side chain and form the final Ceramide product" ] } | |
Numéro CAS |
104404-17-1 |
Formule moléculaire |
C42H83NO4 |
Poids moléculaire |
666 |
Apparence |
Unit:25 mgSolvent:nonePurity:98+%Physical solid |
Synonymes |
Ceramides with hydroxy and non-hydroxy acyl groups |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)



